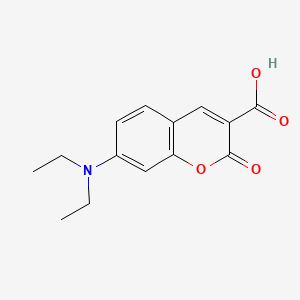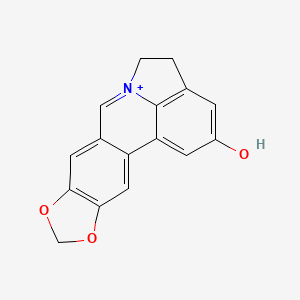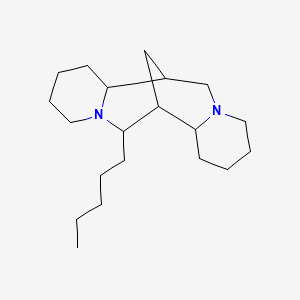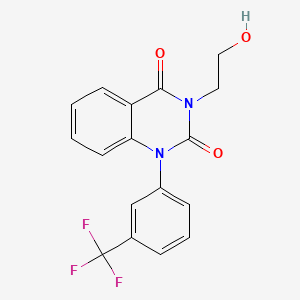
2-phenoxyethyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenylcarbamic acid 2-phenoxyethyl ester is a carbamate ester.
Scientific Research Applications
Synthesis Techniques : The compound is involved in synthesis processes, such as in the simple synthesis of 2(3H)-benzoxazolones using phenyl chloroformate. This process allows the preparation of 2(3H)-benzoxazolones from 2-aminophenols and phenyl chloroformate, demonstrating a method that accommodates a variety of substituents including those that are easily hydrolyzed (Maleski, Osborne, & Cline, 1991).
Chemical Properties and Reactions : Studies on the kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates and their N-methyl and N-phenyl analogues provide insights into the degradation reactions of these compounds in various conditions (Beier, Mindl, Štěrba, & Hanusek, 2004).
Analytical Applications : Derivatization with phenylisocyanate, which is related to N-phenylcarbamates, has been applied to chromatography of phenolic compounds, particularly antioxidants found in plastic polymers. This demonstrates an analytical application in studying the kinetics and reaction mechanisms of these compounds (Baillet, Rakotomanga, Ferrier, & Pellerin, 1990).
Material Science Applications : The compound has been used in material sciences, such as in the preparation of a polymeric photobase generator bearing N-phenylcarbamate groups for color imaging on thin polymer films. This application illustrates its potential in the development of advanced materials and imaging technologies (Chae, Yang, & Lee, 2014).
Biodegradable Polymer Research : In the context of environmentally friendly materials, polymers that depolymerize through a cascade of intramolecular reactions, involving N,N'-dimethylethylenediamine and 4-hydroxybenzyl alcohol linked by carbamate linkages, have been developed. These studies underscore the utility of carbamate compounds in the creation of novel materials with unique degradation properties (Dewit & Gillies, 2009).
properties
CAS RN |
7497-29-2 |
|---|---|
Product Name |
2-phenoxyethyl N-phenylcarbamate |
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-phenoxyethyl N-phenylcarbamate |
InChI |
InChI=1S/C15H15NO3/c17-15(16-13-7-3-1-4-8-13)19-12-11-18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |
InChI Key |
UQBMHYREWDMIHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC=CC=C2 |
Other CAS RN |
7497-29-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-yl)-3-[(2-methyl-1-oxopropyl)amino]benzamide](/img/structure/B1201170.png)
![N,N-diethyl-2-[(3-thiophen-2-yl-7-isothiazolo[4,5-d]pyrimidinyl)thio]acetamide](/img/structure/B1201172.png)
![Azuleno[6,5-b]furan-5-carboxylic acid, 3,8-dimethyl-, methyl ester](/img/structure/B1201173.png)


![2-amino-N'-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide](/img/structure/B1201177.png)






![(4R,5R,6S)-4-[(1R)-1,2-dimethoxyethyl]-2-(furan-2-yl)-5-methoxy-6-(methoxymethyl)-1,3-dioxane](/img/structure/B1201192.png)
